molecular formula C16H22N6O2 B2582665 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903461-05-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2582665
CAS No.: 1903461-05-1
M. Wt: 330.392
InChI Key: IBLWRLDJAWRUOS-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903461-05-1) is a chemical compound with a molecular formula of C16H22N6O2 and a molecular weight of 330.38 . This pyrimidine-4-carboxamide scaffold is of significant interest in medicinal chemistry and pharmacological research. Compounds within this structural class have been investigated as potent and selective inhibitors of enzymes like N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators such as the endocannabinoid anandamide . Research into these inhibitors is crucial for understanding lipid signaling pathways, which are involved in various physiological processes including emotional behavior, stress responses, and memory . The structure features a morpholine substituent and a 3,5-dimethylpyrazole group connected via an ethyl carboxamide linker, a design that contributes to optimizing drug-like properties such as potency and lipophilicity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-12-9-13(2)22(20-12)4-3-17-16(23)14-10-15(19-11-18-14)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLWRLDJAWRUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=NC=N2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions, while the pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, carbonyl compounds, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing their activity. The morpholine and pyrimidine rings contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its pyrimidine core and substitution pattern. Below is a comparative analysis with structurally or functionally related compounds from the evidence:

Table 1: Structural and Pharmacological Comparison

Compound Name (Source) Core Structure Key Substituents Biological Activity (Inferred/Reported) Pharmacokinetic Insights
Target Compound Pyrimidine 6-Morpholino, N-(2-(3,5-dimethylpyrazolyl)ethyl) Likely kinase inhibition or antimicrobial Enhanced solubility due to morpholino
4-Piperidinecarboxamide () Piperidine 2-(3,5-Dimethylpyrazolyl)acetyl Unknown; acetyl linker may reduce flexibility Potential lipophilicity from piperidine
X66 () Triazine 3,5-Dimethylpyrazolyl, bromophenyl, indole Apoptosis induction (TRAIL pathway) Lower solubility due to bulky bromophenyl
Patent Compound () Pyridazine Morpholinylethoxy, difluorophenyl Anticancer (kinase inhibition inferred) Ethoxy linker may improve metabolic stability
N-((3,5-Dimethylpyrazolyl)methyl)thiazol-2-amine () Thiazole 3,5-Dimethylpyrazolylmethyl Antimicrobial (SAR-driven design) Thiazole core may enhance membrane penetration

Key Comparisons

Core Heterocycle :

  • Pyrimidine (Target) : Offers a six-membered ring with two nitrogen atoms, enabling diverse hydrogen-bonding interactions. This contrasts with triazine (X66, three nitrogens) and thiazole (five-membered, one sulfur), which may alter target specificity .
  • Pyridazine (Patent Compound) : A diazine isomer of pyrimidine; its reduced symmetry may affect binding kinetics .

Substituent Effects: Morpholino vs. Morpholinylethoxy: The target’s direct morpholino substitution likely improves solubility compared to the patent compound’s ethoxy-linked morpholine, which may enhance metabolic stability but reduce polarity .

Biological Activity: Antimicrobial Potential: Compounds with pyrazole-thiazole hybrids () exhibit antimicrobial activity via membrane disruption. The target’s pyrimidine-morpholino scaffold may offer a broader spectrum or higher potency . Anticancer Mechanisms: X66 () induces apoptosis via TRAIL pathways, while the patent compound () likely targets kinases. The target’s morpholino group is common in kinase inhibitors, suggesting analogous mechanisms .

Pharmacokinetic Profiles: Solubility: Morpholino groups (Target, Patent Compound) generally enhance aqueous solubility compared to bromophenyl (X66) or acetylated piperidine () .

Research Findings and Gaps

  • highlights SAR principles for pyrazole-containing antimicrobials, suggesting the target’s pyrimidine core could improve binding to bacterial enzymes like dihydrofolate reductase .
  • underscores the role of 3,5-dimethylpyrazole in apoptosis induction, though the target’s pyrimidine scaffold may shift activity toward kinase targets (e.g., EGFR) .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 286.32 g/mol
  • LogP : 1.09
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 0
  • Polar Surface Area : 51 Ų

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Specifically, compounds with a pyrazole nucleus have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing moderate to potent activity. For instance, a related study reported minimum inhibitory concentrations (MICs) for pyrazole derivatives ranging from 250 μg/mL against several pathogens .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines. For example, one study demonstrated that similar compounds inhibited TNFα production in lipopolysaccharide (LPS)-stimulated cells with IC50_{50} values in the nanomolar range . This suggests that this compound may also possess similar anti-inflammatory properties.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Pyrazole derivatives have been identified as inhibitors of several enzymes involved in inflammatory pathways, such as p38 MAPK and sEH (soluble epoxide hydrolase). For instance, compounds with similar structures have shown IC50_{50} values as low as 16.2 nmol/L against sEH . This highlights the potential of this compound in modulating enzymatic activities linked to inflammation and pain.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound was tested against multiple bacterial strains. The results indicated an MIC of 125 μg/mL against Bacillus subtilis , demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of pyrazole compounds revealed that this compound significantly reduced IL-6 production in human chondro-sarcoma cells with an IC50_{50} value of 820 nM. This suggests that the compound may be beneficial in treating inflammatory diseases such as arthritis .

Summary Table of Biological Activities

Activity TypeTarget/PathwayIC50_{50} / MICReference
AntimicrobialStaphylococcus aureus250 μg/mL
Anti-inflammatoryTNFα production820 nM
Enzyme InhibitionsEH16.2 nmol/L
Enzyme Inhibitionp38 MAPK0.004 μM

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